An In-Depth Technical Guide to 1,2-Pentanediol: Properties, Protocols, and Applications
An In-Depth Technical Guide to 1,2-Pentanediol: Properties, Protocols, and Applications
Introduction
1,2-Pentanediol, also known as pentylene glycol, is a versatile diol with the molecular formula C5H12O2.[1] It is a clear, colorless to light yellow, slightly viscous liquid with a faint odor.[2][3] As a synthetic compound belonging to the 1,2-glycol chemical group, it possesses two hydroxyl (-OH) groups on adjacent carbon atoms, which imparts both hydrophilic and lipophilic characteristics.[1][4] This amphiphilic nature makes it soluble in both water and oil, a valuable property in numerous applications.[4] 1,2-Pentanediol is utilized across various industries, including cosmetics, personal care, and pharmaceuticals, where it functions as a humectant, solvent, preservative, and penetration enhancer.[1][5] In the context of drug development, its ability to improve the solubility and skin permeability of active pharmaceutical ingredients (APIs) is of particular interest.[5]
Chemical and Physical Properties
The chemical and physical properties of 1,2-Pentanediol are summarized in the tables below, providing a comprehensive overview for researchers and drug development professionals.
General Information
| Property | Value | Reference |
| CAS Number | 5343-92-0 | [4] |
| EC Number | 226-285-3 | [4] |
| Molecular Formula | C5H12O2 | [4] |
| Molecular Weight | 104.15 g/mol | [4] |
| Synonyms | Pentane-1,2-diol, 1,2-Dihydroxypentane, Pentylene Glycol | [4] |
Physical Properties
| Property | Value | Reference |
| Appearance | Clear, colorless to light yellow, slightly viscous liquid | [2][3] |
| Boiling Point | 206 °C | [6][7] |
| Melting Point | -18 °C to <= -40.0 °C | [4][8] |
| Density | 0.971 g/mL at 25 °C | [6][7] |
| Solubility | Miscible with water; soluble in alcohol, ether, and ethyl acetate | [1][6] |
| Vapor Pressure | 1.5 Pa at 20 °C | [6] |
| Refractive Index | n20/D 1.439 | [6][7] |
| Viscosity | Slightly viscous | [4] |
Safety and Handling
| Property | Value | Reference |
| Flash Point | 104 °C | [6] |
| Hazard Statements | Causes serious eye damage.[9] May cause skin and eye irritation.[6] | |
| Precautionary Statements | Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [9] |
| Storage | Store in a cool, dark, and dry place in a tightly sealed container. | [10] |
Experimental Protocols
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for determining the boiling point of small liquid samples.
-
Apparatus Setup :
-
Place approximately 0.5 mL of 1,2-Pentanediol into a small test tube.
-
Add a small magnetic stir bar to the test tube to prevent bumping.
-
Position the test tube in a heating block on a hot plate stirrer.
-
Clamp a thermometer so that the bulb is approximately 1 cm above the liquid's surface.
-
-
Procedure :
-
Begin gentle stirring and heating of the sample.
-
Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.
-
Adjust the thermometer's position so that the bulb is level with the reflux ring for an accurate measurement.
-
When the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, record this temperature as the boiling point.
-
Cease heating and allow the apparatus to cool.
-
Determination of Melting Point (Capillary Method)
The capillary method is a standard technique for determining the melting point of a substance.
-
Sample Preparation :
-
Ensure the 1,2-Pentanediol sample is in a solid state (if necessary, cool to below its melting point).
-
Introduce a small amount of the solid sample into a capillary tube, and pack it down by tapping the sealed end of the tube on a hard surface.
-
-
Procedure :
-
Place the capillary tube into a melting point apparatus.
-
Heat the sample at a controlled rate.
-
Observe the sample through the viewing lens.
-
Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has turned into a liquid. This range is the melting point. For pure substances, this range is typically narrow.
-
Purity Analysis by Gas Chromatography (GC)
Gas chromatography is a common technique used to assess the purity of a substance by separating the components of a mixture.
-
Sample Preparation :
-
Dissolve a known amount of the 1,2-Pentanediol sample in a suitable volatile solvent.
-
-
Instrumentation and Conditions :
-
Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column : A capillary column suitable for the analysis of polar compounds (e.g., a wax-type column).
-
Carrier Gas : Inert gas such as helium or nitrogen at a constant flow rate.
-
Temperature Program :
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation.
-
Oven Temperature: A programmed temperature ramp is typically used to ensure good separation of any potential impurities.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation.
-
-
-
Procedure :
-
Inject a small volume of the prepared sample into the gas chromatograph.
-
The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column.
-
The detector records the signal for each component as it elutes from the column, generating a chromatogram.
-
The purity of 1,2-Pentanediol is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram (excluding the solvent peak).
-
Synthesis of 1,2-Pentanediol
Several synthetic routes for 1,2-Pentanediol have been developed. Two common methods start from either 1-pentene (B89616) or furfural (B47365).
Synthesis from 1-Pentene and Hydrogen Peroxide
This method involves the epoxidation of 1-pentene followed by hydrolysis.
-
Reaction :
-
1-Pentene is mixed with formic acid in a reactor.
-
Hydrogen peroxide is slowly added to the mixture while maintaining a controlled temperature. This results in the formation of a formate (B1220265) ester of 1,2-Pentanediol.
-
The reaction is typically carried out at a temperature below 100 °C.[10]
-
-
Hydrolysis :
-
The resulting formate ester is then hydrolyzed using a base, such as sodium hydroxide (B78521) solution.
-
This step cleaves the ester and yields 1,2-Pentanediol.
-
-
Purification :
-
The final product is purified through extraction and distillation to remove byproducts and unreacted starting materials.
-
Synthesis from Furfural (A Biomass-Derived Route)
This "green" chemistry approach utilizes a renewable feedstock.
-
Hydrogenation/Hydrogenolysis :
-
Furfural, derived from biomass, is subjected to a catalytic hydrogenation and hydrogenolysis process.[11]
-
This is typically a one-pot reaction carried out in a batch reactor under hydrogen pressure.[2]
-
A bifunctional catalyst, such as rhodium supported on an octahedral molecular sieve (Rh/OMS-2), is used to facilitate the conversion.[2]
-
The reaction involves the hydrogenation of furfural to furfuryl alcohol, followed by hydrogenolysis of the furan (B31954) ring to yield 1,2-Pentanediol.[11]
-
-
Reaction Conditions :
-
The reaction is conducted at elevated temperatures (e.g., 160 °C) and pressures (e.g., 30 atm of hydrogen).[2]
-
-
Purification :
-
The product mixture is then purified to isolate the 1,2-Pentanediol.
-
Applications in Drug Development
1,2-Pentanediol's unique properties make it a valuable excipient in pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.
Role as a Skin Penetration Enhancer
1,2-Pentanediol can enhance the permeation of APIs through the stratum corneum, the outermost layer of the skin. The proposed mechanism involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules. It is also suggested that 1,2-Pentanediol may act as a solvent within the skin, further facilitating drug transport.
Visualizations
Caption: Workflow for the synthesis of 1,2-Pentanediol from 1-Pentene.
Caption: Biomass-derived synthesis of 1,2-Pentanediol from Furfural.
Caption: Mechanism of 1,2-Pentanediol as a skin penetration enhancer.
Conclusion
1,2-Pentanediol is a multifunctional ingredient with well-defined chemical and physical properties that make it highly valuable in pharmaceutical sciences. Its roles as a solvent, humectant, and particularly as a skin penetration enhancer, are of significant interest to researchers and professionals in drug development. A thorough understanding of its properties, analytical methods for its characterization, and its mechanisms of action are crucial for its effective application in advanced drug delivery systems. The availability of both petrochemical and biomass-derived synthetic routes also provides flexibility in sourcing this important excipient.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC/MS Analysis Testing Methods [innovatechlabs.com]
- 4. thinksrs.com [thinksrs.com]
- 5. Gas chromatography - Wikipedia [en.wikipedia.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole: Toward Development of a General Vehicle for Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. pubs.acs.org [pubs.acs.org]
